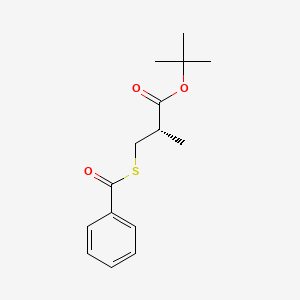
tert-Butyl (2S)-3-(benzoylsulfanyl)-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2S)-3-(benzoylsulfanyl)-2-methylpropanoate is an organic compound that belongs to the class of tertiary butyl esters. This compound is characterized by the presence of a tert-butyl group, a benzoylsulfanyl group, and a methylpropanoate moiety. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2S)-3-(benzoylsulfanyl)-2-methylpropanoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol in the presence of a suitable catalyst. One common method involves the use of flow microreactor systems, which provide an efficient and sustainable approach to the synthesis of tertiary butyl esters . The reaction conditions often include the use of acid catalysts and elevated temperatures to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors offer advantages such as improved reaction efficiency, better control over reaction parameters, and reduced environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (2S)-3-(benzoylsulfanyl)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzoylsulfanyl group to a thiol or other reduced forms.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced compounds .
Aplicaciones Científicas De Investigación
tert-Butyl (2S)-3-(benzoylsulfanyl)-2-methylpropanoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of tert-Butyl (2S)-3-(benzoylsulfanyl)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The benzoylsulfanyl group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (2S)-3-(benzoylsulfanyl)-2-methylpropanoate can be compared with other tertiary butyl esters and benzoylsulfanyl derivatives.
- Similar compounds include tert-Butyl (2S)-3-(benzoylsulfanyl)-2-ethylpropanoate and tert-Butyl (2S)-3-(benzoylsulfanyl)-2-phenylpropanoate .
Uniqueness
The presence of both the tert-butyl and benzoylsulfanyl groups allows for versatile chemical transformations and interactions with biological targets .
Propiedades
Número CAS |
81000-54-6 |
|---|---|
Fórmula molecular |
C15H20O3S |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
tert-butyl (2S)-3-benzoylsulfanyl-2-methylpropanoate |
InChI |
InChI=1S/C15H20O3S/c1-11(13(16)18-15(2,3)4)10-19-14(17)12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3/t11-/m1/s1 |
Clave InChI |
ZKWMXINKKVHEOQ-LLVKDONJSA-N |
SMILES isomérico |
C[C@H](CSC(=O)C1=CC=CC=C1)C(=O)OC(C)(C)C |
SMILES canónico |
CC(CSC(=O)C1=CC=CC=C1)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(Dimethylamino)ethoxy]benzene-1,2-dicarbonitrile](/img/structure/B14421995.png)
![2-[(4-Chlorophenyl)selanyl]but-2-enal](/img/structure/B14422000.png)
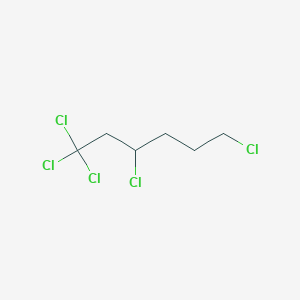
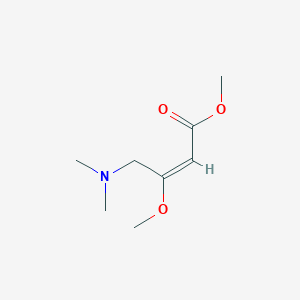

![2,6-Di-tert-butyl-4-[(1-ethoxyethoxy)methyl]-4H-thiopyran](/img/structure/B14422025.png)
![5-(1,3-benzodioxol-5-yl)-8a,9-dihydro-8H-[2]benzofuro[6,5-f][1,3]benzodioxol-6-one](/img/structure/B14422033.png)

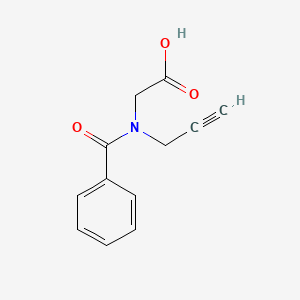
![2-{[4-(Benzyloxy)phenoxy]methyl}-2H-1,2,3-triazole](/img/structure/B14422062.png)
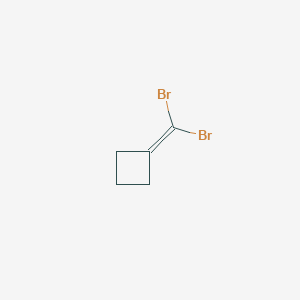
![3-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-5-nitro-2-oxidobenzenesulfonate;chromium(3+);3-(2-ethylhexoxy)propan-1-amine;hydron](/img/structure/B14422081.png)

